

BFH772 Mechanism of Action in Endothelial Cells: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	BFH772	
Cat. No.:	B1666941	Get Quote

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Introduction

BFH772 is a potent and selective oral inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. By targeting VEGFR2, **BFH772** aims to disrupt the signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that tumors rely on for growth and dissemination. This technical guide provides a comprehensive overview of the mechanism of action of **BFH772** in endothelial cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action

The primary mechanism of action of **BFH772** is the competitive inhibition of ATP binding to the kinase domain of VEGFR2. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF). The lack of VEGFR2 phosphorylation blocks the initiation of downstream signaling cascades that are essential for the pro-angiogenic response of endothelial cells.



Data Presentation

The following tables summarize the quantitative data regarding the in vitro activity of **BFH772**.

Table 1: In Vitro Inhibitory Activity of **BFH772**

Target	Assay Type	Cell Line	IC50 (nM)	Reference
VEGFR2	Kinase Assay	-	3	[1]
VEGFR2	Cellular Autophosphoryla tion	HUVEC	3	[1]
VEGF-induced Proliferation	Proliferation Assay	HUVEC	<0.01 (nM, n=2)	[1]

Table 2: Selectivity Profile of **BFH772**

Kinase	IC50 (nM)	Fold Selectivity vs. VEGFR2	Reference
VEGFR2	3	1	[1]
B-RAF	>120	>40	[1]
RET	>120	>40	[1]
TIE-2	>120	>40	[1]
c-KIT	>2000	>667	[1]
Other tyrosine and serine/threonine kinases	>10,000	>3333	[1]

Signaling Pathways

The binding of VEGF to VEGFR2 on endothelial cells triggers a complex network of intracellular signaling pathways that orchestrate the various aspects of angiogenesis. **BFH772**,

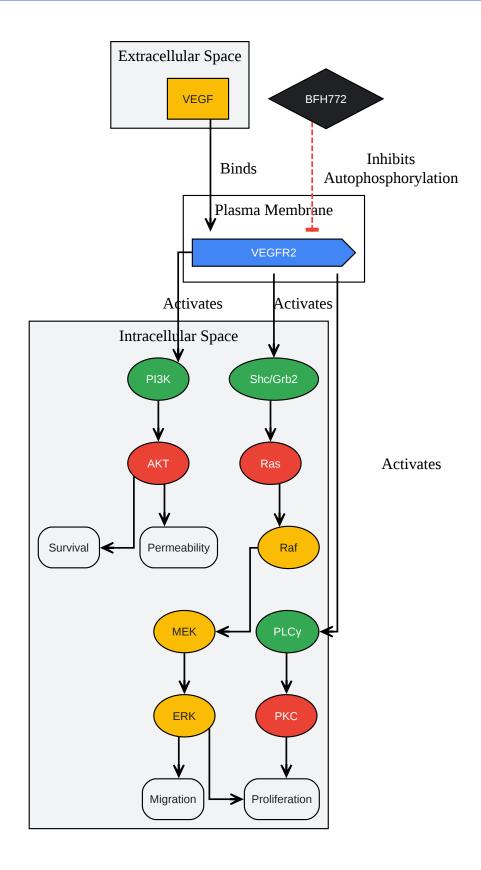


by inhibiting the initial phosphorylation of VEGFR2, effectively blocks these downstream cascades.

VEGFR2 Signaling Cascade

The diagram below illustrates the canonical VEGFR2 signaling pathway in endothelial cells and the point of inhibition by **BFH772**.









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References

- 1. selleckchem.com [selleckchem.com]
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